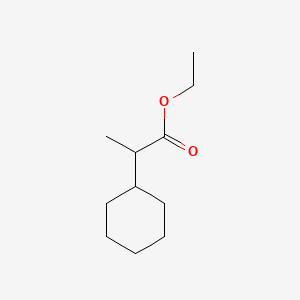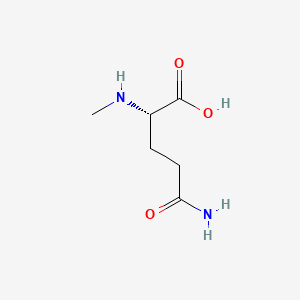
1,1,1,5,5,5-Hexafluoropentane-2,4-dione;praseodymium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,5,5,5-Hexafluoro-2,4-pentanedione, also known as Hexafluoroacetylacetone, is an organic compound with the linear formula CF3COCH2COCF3 . It is a clear colorless to slightly yellow liquid . It acts as a chelating ligand and is used as a liquid crystal intermediate .
Synthesis Analysis
The reaction of La2O3 with 1,1,1,5,5,5-hexafluoropentane-2,4-dione (Hhfa) and tetraglyme [Me(OCH2CH2)4OMe] in hexane yielded the air stable, ten-co-ordinate La(hfa)3·Me(OCH2CH2)4OMe adduct . This new adduct represents a promising volatile lanthanum precursor for low-pressure MOCVD applications .Molecular Structure Analysis
The molecular structure of 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione can be represented by the SMILES string FC(F)(F)C(=O)CC(=O)C(F)(F)F . The InChI key for this compound is QAMFBRUWYYMMGJ-UHFFFAOYSA-N .Chemical Reactions Analysis
1,1,1,5,5,5-Hexafluoro-2,4-pentanedione reacts with diazines to form homohinuclear complexes . It also reacts with H3M·NMe3, M = Al or Ga, to result in metallation/reduction, M = Al, or reduction, M = Ga, of the β-diketone .Physical And Chemical Properties Analysis
1,1,1,5,5,5-Hexafluoro-2,4-pentanedione is a liquid with a density of 1.47 g/mL at 25 °C (lit.) . It has a boiling point of 70-71 °C (lit.) . The refractive index n20/D is 1.332 (lit.) .Scientific Research Applications
- Summary of the Application : Hexafluoroacetylacetone is used as a chelating ligand . It forms metal-chelate complexes with various metals such as Cu (II), Ni (II), Co (II), Nd (III), Rh (III), Fe (III), and Cr (III) .
- Methods of Application or Experimental Procedures : While the specific methods of application or experimental procedures can vary depending on the context, typically, Hexafluoroacetylacetone is mixed with the target metal in a suitable solvent. The mixture is then heated under reflux to promote the formation of the metal-chelate complex .
- Results or Outcomes : The outcome of this process is the formation of a metal-chelate complex. These complexes can have various applications, including use in catalysis, materials science, and biochemistry .
-
- Summary of the Application : 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione is used as a liquid crystal intermediate .
- Methods of Application or Experimental Procedures : The specific methods of application can vary depending on the context. Typically, it involves the synthesis of liquid crystals where 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione is used as an intermediate compound .
- Results or Outcomes : The outcome of this process is the formation of liquid crystals which have various applications in displays, thermometers, and other optical devices .
-
- Summary of the Application : 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione is used in the synthesis of tetranuclear copper (II) complexes .
- Methods of Application or Experimental Procedures : The compound [Cu (hfac)2], where hfac stands for hexafluoroacetylacetonate, is dissolved in formamide–methanol mixed solvents. This leads to the formation of tetranuclear copper (II) complexes .
- Results or Outcomes : The outcome of this process is the formation of tetranuclear copper (II) complexes. These complexes can have various applications, including use in catalysis and materials science .
Safety And Hazards
Future Directions
properties
CAS RN |
47814-20-0 |
|---|---|
Product Name |
1,1,1,5,5,5-Hexafluoropentane-2,4-dione;praseodymium |
Molecular Formula |
C15H6F18O6P |
Molecular Weight |
765.08 g/mol |
IUPAC Name |
1,1,1,5,5,5-hexafluoropentane-2,4-dione;praseodymium |
InChI |
InChI=1S/3C5H2F6O2.Pr/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H2; |
InChI Key |
QZLSMASZBVHYRB-UHFFFAOYSA-N |
SMILES |
C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Pr] |
Canonical SMILES |
C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Pr] |
Other CAS RN |
47814-20-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



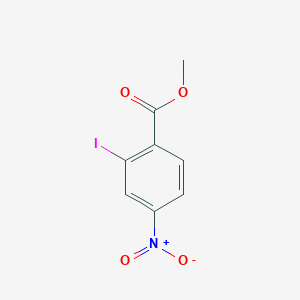
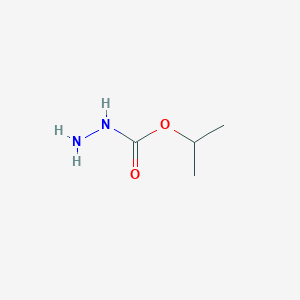
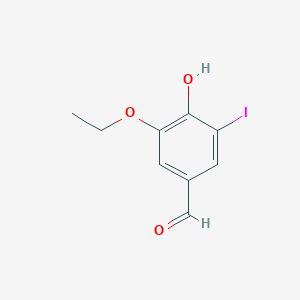
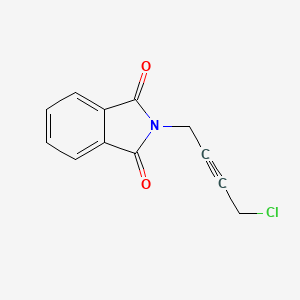
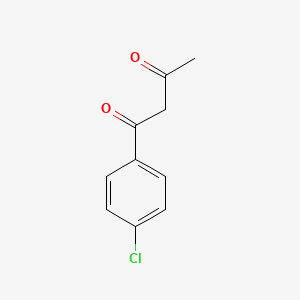
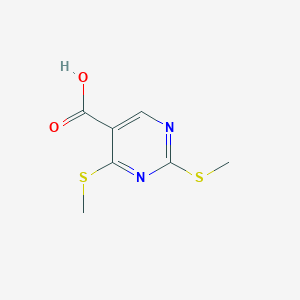
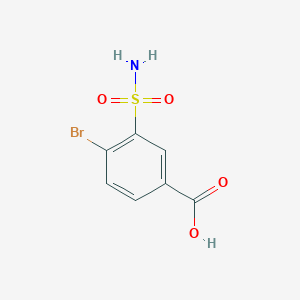
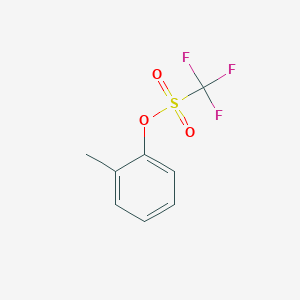
![5-[(2,5-Dimethylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1593998.png)
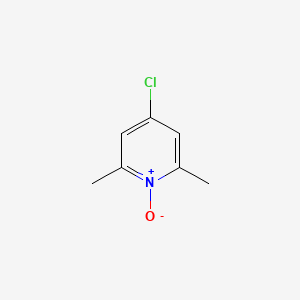
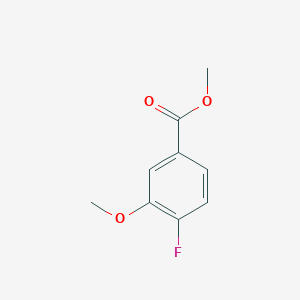
![2,3-dihydroxypropyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate](/img/structure/B1594008.png)
